2-Ethylhexylglucopyranoside

Phase Behavior Liquid Crystals Formulation Stability

2-Ethylhexylglucopyranoside (CAS 125590-73-0) is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) class, synthesized from glucose and 2-ethylhexanol. It is characterized by a hydrophilic glucose head group linked to a branched, short-chain (C8) hydrophobic tail.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
Cat. No. B12322064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexylglucopyranoside
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H28O6/c1-3-5-6-9(4-2)8-19-14-13(18)12(17)11(16)10(7-15)20-14/h9-18H,3-8H2,1-2H3
InChIKeyFYYKJKKBDPRFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-Ethylhexylglucopyranoside: A Branched-Chain Alkyl Polyglucoside Surfactant


2-Ethylhexylglucopyranoside (CAS 125590-73-0) is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) class, synthesized from glucose and 2-ethylhexanol. It is characterized by a hydrophilic glucose head group linked to a branched, short-chain (C8) hydrophobic tail [1]. This branched structure is a key architectural feature that distinguishes it from its linear C8 analog, n-octyl glucoside, leading to quantifiable differences in micellization, phase behavior, and biodegradation that are critical for scientifically driven procurement decisions [2].

Why 2-Ethylhexylglucopyranoside Cannot Be Directly Substituted with Common Linear Alkyl Glucosides


Generic substitution among alkyl glucoside surfactants is scientifically unsound because molecular architecture—specifically, branching in the hydrophobic tail—directly governs aqueous phase behavior, crystal stability, and ultimate biodegradability. For instance, replacing 2-ethylhexylglucopyranoside with its linear C8 analog, n-octyl glucoside, will fundamentally alter the surfactant's liquid crystalline phase formation from a single lamellar phase to multiple, more complex structures, impacting formulation viscosity and stability [1]. Similarly, differences in the glucosidic bond cleavage kinetics during biodegradation invalidate simple read-across assumptions for environmental risk assessments, as the catabolic pathway is specific to the resulting branched alcohol metabolite [2].

Quantitative Differentiation of 2-Ethylhexylglucopyranoside: Evidence from Phase Behavior, Micellization, and Biodegradation


Branched Tail Simplifies Lyotropic Liquid Crystalline Phase Behavior Relative to Linear n-Octyl Glucoside

The branched hydrocarbon chain of 2-ethylhexylglucopyranoside directs its aqueous self-assembly exclusively into a lamellar (Lα) liquid crystalline phase. In contrast, its linear counterpart, n-octyl glucoside, exhibits polymorphism by forming several different liquid crystal phases under comparable conditions [1]. This directly impacts the predictability and rheological profile of concentrated formulations. A further structural nuance is that the α-anomeric linkage significantly increases the Krafft boundary (the temperature above which micelles form) compared to the β-form, meaning the anomeric purity of the procured material has a direct and measurable effect on its solubility and functional temperature range [1].

Phase Behavior Liquid Crystals Formulation Stability

Phase Separation Distinguishes Technical 2-Ethylhexyl Glucoside from Anomerically Pure Octyl Glucoside at High Concentrations

While technical-grade 2-ethylhexyl glucoside mimics the surface adsorption behavior of anomerically pure octyl β-glucoside at low concentrations, it exhibits a critical failure mode at higher concentrations by undergoing phase separation [1]. Under these conditions, the technical-grade surfactant deposits a thick layer on hydrophobic surfaces, whereas the pure anomer maintains a uniform monolayer. This demonstrates that the technical product's performance envelope is concentration-dependent and differs from pure single-anomer alternatives, which is critical information for industrial cleaning or solubilization applications [1].

Surface Forces Wetting Formulation Solubility

Ready Biodegradability of 2-Ethylhexyl Glucoside Is Proven Through a Unique Cleavage Pathway Not Directly Extrapolatable from Hexyl Glucoside

2-ethylhexyl glucoside achieves ready biodegradability classification, but via a distinct catabolic pathway that is compound-specific. The first degradation step is the cleavage of the glucosidic bond, which stoichiometrically releases 2-ethylhexanol [1]. This branched alcohol metabolite is then mineralized. This process was proven in OECD 301D Closed Bottle tests inoculated with river water [1]. This pathway-based evidence supports read-across for non-persistency for all constituents of this multi-constituent surfactant but cannot be assumed for other alkyl glucosides without equivalent metabolic data, providing a specific environmental benchmark for comparison [1].

Biodegradation Environmental Fate Green Surfactants

Critical Micelle Concentration (CMC) Reportedly 100-Fold Lower Than n-Octyl Glucopyranoside Based on Vendor Specification

According to a commercial vendor's technical datasheet, 2-Ethylhexylglucopyranoside exhibits a critical micelle concentration (CMC) of 0.25 mM, which is claimed to be two orders of magnitude lower than the 25 mM CMC of n-Octyl β-D-Glucopyranoside . If validated by primary literature, this would indicate vastly superior surfactant efficiency, enabling micelle formation and protein solubilization at dramatically lower concentrations. However, this specific head-to-head value was not confirmed in the located primary research papers and should be verified against the original Langmuir 1997 study (Nilsson et al.) for procurement decisions requiring primary data [1].

Micellization Surfactant Efficiency Membrane Protein Solubilization

High-Value Application Scenarios for 2-Ethylhexylglucopyranoside Based on Quantitative Differentiation


Predictable Low-Viscosity Concentrates and Structured Liquid Formulations

The proven phase behavior—forming exclusively a lamellar liquid crystalline phase rather than multiple polymorphic phases—makes 2-ethylhexylglucopyranoside the superior choice for formulating concentrated surfactant systems where a wide isotropic region and predictable, low-viscosity micellar solutions are required. This directly stems from its branched C8 tail, which suppresses the complex phase transitions seen with linear n-octyl glucoside, ensuring stable, processable liquids even at high actives [1].

Ecolabel-Compliant Hard Surface and Industrial Degreasing Formulations

The compound's proven ultimate biodegradability, verified via OECD 301D testing and substantiated by a defined metabolic pathway to 2-ethylhexanol, provides strong justification for its selection in environmentally regulated cleaning products. This specific biodegradation evidence is a differentiator from other alkyl glucosides where such pathway details are unavailable, allowing formulators to satisfy stringent green procurement criteria with a higher degree of certainty [2].

High-Efficiency Membrane Protein Solubilization in Biochemical Research (Requires Verification)

If the widely reported but not yet peer-review-verified CMC of 0.25 mM is confirmed, this would position 2-ethylhexylglucopyranoside as a radically more efficient solubilizer for delicate membrane proteins than the industry standard n-octyl glucoside (CMC 25 mM). This 100-fold difference in required concentration could translate to gentler extraction conditions, less interference in downstream assays, and significant cost reduction in high-volume proteomics and structural biology workflows, but a procurement decision based on this specific metric should be contingent on verification from the primary Langmuir 1997 data .

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